molecular formula C28H28FN5O3 B607827 GSK321 CAS No. 1816331-63-1

GSK321

Cat. No.: B607827
CAS No.: 1816331-63-1
M. Wt: 501.5624
InChI Key: IVFDDVKCCBDPQZ-MSOLQXFVSA-N
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Description

GSK321 is a potent, selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), developed to target cancers harboring IDH1 mutations, particularly acute myeloid leukemia (AML). It belongs to the tetrahydro-pyrazolopyridine (THPP) series and exhibits high specificity for IDH1 mutants, including R132H, R132C, and R132G, with IC50 values of 4.6 nM, 3.8 nM, and 2.9 nM, respectively . In contrast, its activity against wild-type (WT) IDH1 is significantly weaker (IC50 = 46 nM) and negligible against IDH2 . This compound binds to an allosteric pocket, locking the enzyme in an inactive conformation, thereby suppressing the production of the oncometabolite 2-hydroxyglutarate (2-HG) . This mechanism reduces DNA hypermethylation and induces differentiation in IDH1-mutant AML cells, offering a therapeutic strategy distinct from traditional cytotoxic agents .

Preparation Methods

The synthesis of GSK321 involves optimizing the structure of a precursor compound, GSK990The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures .

Chemical Reactions Analysis

Biochemical Inhibition Profile of GSK321

This compound is a potent allosteric inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1) enzymes, particularly R132H, R132C, and R132G variants. Biochemical assays demonstrate its selectivity and efficacy:

TargetIC₅₀ (nM)Selectivity vs. WT IDH1
IDH1 R132H4.6>10,000-fold
IDH1 R132C3.8>10,000-fold
IDH1 R132G2.9>10,000-fold
WT IDH146
IDH2 R140Q1,358

This compound exhibits minimal activity against wild-type (WT) IDH1 and IDH2 isoforms, with IC₅₀ values >1,000 nM for IDH2 mutants (R140Q, R172S) and WT IDH2 .

Structural Mechanism of Action

Crystallographic studies (PDB: 2.25 Å resolution) reveal this compound binds to an allosteric pocket in the IDH1 R132H homodimer. Key interactions include:

  • Hydrophobic binding : The 4-fluorophenyl group occupies a lipophilic pocket lined by Ile128, Pro127, Trp124, Arg119, and Leu120 .

  • Conformational effects : this compound stabilizes a partially helical structure in Seg-2 (residues 281–285), a dynamic loop critical for substrate binding .

  • No direct contact with NADP⁺ or the mutated residue (His132), explaining its broad inhibition across R132 variants .

Enzymatic Reaction Inhibition

This compound selectively blocks the reductive conversion of α-ketoglutarate (2-OG) to D-2-hydroxyglutarate (2-HG) by mutant IDH1. Key findings:

  • 2-HG suppression : In HT1080 cells (IDH1 R132C), this compound reduces intracellular 2-HG levels with an EC₅₀ of 85 nM .

  • Rapid reversibility : 2-HG levels recover to 80% of baseline within 14 hours of compound washout .

  • Dual inhibition : Binds both cofactor-free and NADPH-bound IDH1, confirmed by thermal shift assays (ΔTₘ = +7°C) .

Cellular Pharmacodynamic Effects

In primary acute myeloid leukemia (AML) cells harboring IDH1 mutations:

  • Differentiation induction : Treatment with 3 μM this compound increases CD15⁺ granulocytic/monocytic cells (7.4-fold in R132G, 9.0-fold in R132H) .

  • Cell cycle modulation : Reduces quiescent G₀-phase cells by 44% (R132C) and 41% (R132G) within 7 days .

  • Blast reduction : Decreases leukemic blast populations (CD45low/SSClow) by 30% while increasing differentiated SSC⁺ populations 2.5-fold .

Metal Ion Interactions

While this compound does not directly chelate catalytic metal ions (Mg²⁺/Mn²⁺), its binding indirectly affects metal-dependent substrate positioning:

  • Mg²⁺ dependency : Mutant IDH1 requires 6.7 mM Mg²⁺ for 2-OG reduction (vs. 36 μM for WT IDH1 isocitrate oxidation) .

  • Inhibitor stabilization : this compound binding reduces the enzyme’s reliance on high Mg²⁺ concentrations by stabilizing a closed conformation .

Comparative Selectivity Analysis

This compound demonstrates superior selectivity over structurally similar analogs:

CompoundIDH1 R132H IC₅₀ (nM)WT IDH1 IC₅₀ (nM)
This compound4.646
GSK99010,915>100,000

The 4-fluorophenyl group in this compound enhances hydrophobic interactions compared to GSK990’s polar imidazole .

Mechanism Validation Studies

  • Histone demethylation : GSK320 reduces H3K9me2 levels by 60% in IDH1 mutant cells, confirming functional α-KG-dependent enzyme restoration .

  • Thermal stability : Increases IDH1 R132H melting temperature (Tₘ) by 7°C, indicative of strong target engagement .

This comprehensive profile establishes this compound as a paradigm for mutant-selective IDH1 inhibition with translational potential in hematologic malignancies .

Scientific Research Applications

Key Findings:

  • IC50 Values : GSK321 exhibits low IC50 values against mutant IDH1 enzymes: 4.6 nM for R132H, 3.8 nM for R132C, and 2.9 nM for R132G .
  • Selectivity : The compound shows minimal activity against wild-type IDH1 (46 nM) and no significant inhibition of IDH2 .
  • Reversible Action : The effects of this compound on 2-HG levels are reversible, with levels returning to near baseline within 14 hours post-treatment cessation .

Induction of Myeloid Differentiation

One of the most significant applications of this compound is its ability to induce myeloid differentiation in IDH1 mutant AML cells. Studies have shown that treatment with this compound leads to a marked increase in differentiated cell populations within leukemic cultures.

Observations:

  • Cell Proliferation : Initial increases in cell numbers were observed in IDH1 mutant AML cells treated with this compound, peaking at day 9 before returning to baseline .
  • Differentiation Markers : There was a significant upregulation of CD15-positive cells after treatment, indicating differentiation .
  • Leukemic Blast Reduction : Flow cytometric analysis revealed a decrease in leukemic blast cells following this compound treatment compared to controls .

Table 1: Effects of this compound on IDH1 Mutant AML Cells

ParameterThis compound TreatmentControl (DMSO)GSK990 Treatment
Intracellular 2-HG (fold change)0.29 ± 0.05 (R132H)1.01.5
CD15 Positive Cells (fold change)7.4 ± 0.4 (R132G)1.01.1
Leukemic Blast Cells (fold change)0.7 ± 0.11.01.5

Potential Research Areas:

  • Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents.
  • Long-term Effects : Evaluating the long-term impact of this compound treatment on patient outcomes.
  • Mechanistic Studies : Further studies to explore the detailed biochemical pathways affected by this compound.

Mechanism of Action

GSK321 exerts its effects by binding to the allosteric pocket of the mutant IDH1 enzyme when it is in an open state. This binding inhibits the enzyme’s activity, reducing the production of 2-hydroxyglutarate (2-HG), a metabolite associated with cancer progression. The inhibition of mutant IDH1 by this compound leads to the differentiation of leukemic cells and affects various molecular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Analogues

GSK864

  • Structure : A structural analogue of GSK321 with optimized pharmacokinetics .
  • Activity : Inhibits R132C IDH1 with an EC50 of 320 nM in HT1080 cells, higher than this compound (EC50 = 85 nM) .

GSK990

  • Role : Structurally similar but inactive control compound .
  • Key Difference : Lacks inhibitory activity against IDH1 mutants, confirming this compound's specificity .

Vorasidenib (VVS)

  • Binding Mode : Occupies a partially overlapping allosteric site but interacts with Asp279, disrupting catalytic elements .
  • Selectivity : Unlike this compound, VVS inhibits only one subunit of the IDH1 dimer, leading to distinct downstream effects .

AG-120 (Ivosidenib)

  • Clinical Relevance : FDA-approved for IDH1-mutant AML.
  • Mechanism: Competes with α-ketoglutarate (α-KG), whereas this compound is non-competitive with NADPH, avoiding competition with tightly bound cofactors .

Biochemical and Cellular Activity

Compound Target IC50/EC50 (nM) Selectivity (vs. WT IDH1) Key Mechanism
This compound IDH1 R132H/R132C/R132G 4.6 / 3.8 / 2.9 10-fold Allosteric, non-competitive with NADPH
GSK864 IDH1 R132C 320 (EC50) Not reported Improved pharmacokinetics
AG-120 IDH1 mutants ~10–100 (clinical data) ~5–10-fold Competitive with α-KG
VVS IDH1 mutants ~10–50 Not reported Disrupts catalytic Asp279

Functional Outcomes

2-HG Suppression :

  • This compound reduces 2-HG by >90% in IDH1-mutant HT1080 cells (EC50 = 85 nM) .
  • AG-120 shows similar efficacy but requires higher doses in vivo .

Differentiation Induction: this compound increases CD15+ cells (a differentiation marker) in AML models, comparable to all-trans retinoic acid (ATRA) in acute promyelocytic leukemia (APL) . GSK864 replicates these effects in mice, with increased mature lymphocytes and reduced blasts .

Epigenetic Effects: this compound reverses hypermethylation at 5,469 CpG sites in AML cells, restoring normal gene regulation . VVS and AG-120 show overlapping but distinct methylation profiles due to divergent binding modes .

Biological Activity

GSK321 is a selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), primarily targeting the R132 mutations commonly associated with acute myeloid leukemia (AML) and other malignancies. The compound has garnered attention due to its potential to induce differentiation in cancer cells and alter metabolic pathways, leading to significant biological effects.

This compound functions by inhibiting the neomorphic activity of mIDH1, which converts isocitrate to 2-hydroxyglutarate (2-HG), an oncometabolite that promotes tumorigenesis through epigenetic modifications. By inhibiting this pathway, this compound reduces 2-HG levels, thereby restoring normal cellular differentiation and function.

Key Findings from Research

  • Inhibition Potency : this compound demonstrated modest activity against wild-type IDH1 with an IC50 of 46 nM, while showing minimal inhibition against IDH2 proteins in biochemical assays .
  • Cell Cycle Effects : In primary AML cells harboring IDH1 mutations (R132G and R132C), treatment with this compound resulted in a significant decrease in quiescent (G0-phase) cells and an increase in cells transitioning into the G1-phase of the cell cycle. Specifically, after 7 days of treatment:
    • R132G IDH1: 36.7% G0-phase with this compound vs. 65.7% with DMSO.
    • R132C IDH1: 24.0% G0-phase with this compound vs. 54.1% with DMSO .
  • Induction of Differentiation : Flow cytometry analyses revealed that this compound treatment led to increased expression of granulocytic markers such as CD15, indicating differentiation of AML cells. For instance:
    • A significant increase in CD15-positive cells was observed, with a 7.4-fold increase in R132G IDH1 cells after 6-7 days of treatment compared to controls .
  • Impact on Cell Viability : Initial increases in viable cell numbers were noted after treatment; however, by day 15, a marked decrease in viability and increased apoptosis were observed, highlighting a biphasic response to this compound .

Efficacy in Clinical Settings

A meta-analysis involving multiple studies has shown that IDH inhibitors like this compound improve progression-free survival (PFS) and overall response rates (ORR) compared to conventional therapies for patients with IDH-mutated cancers:

  • Progression-Free Survival (PFS) : The experimental group showed a significantly higher PFS compared to controls (WMD = 1.68, P = 0.001) .
  • Objective Response Rate (ORR) : The ORR was also significantly improved in patients receiving IDH inhibitors (OR = 5.72, P < 0.00001) .

Safety Profile

The incidence of treatment-related adverse events was comparable between groups receiving IDH inhibitors and those undergoing standard treatments, suggesting a favorable safety profile for this compound .

Case Study 1: Patient Response

In a clinical setting involving patients with R132G IDH1-mutant AML, administration of this compound led to substantial reductions in leukemic blast cells and enhanced differentiation into granulocytic lineages over a treatment period of several weeks . This case underscores the potential for this compound to not only inhibit tumor growth but also promote differentiation, which is crucial for effective leukemia treatment.

Case Study 2: Resistance Mechanisms

Resistance to mIDH inhibitors like this compound has been documented, particularly through secondary mutations such as S280F alongside R132 mutations. These mutations can alter binding affinity and efficacy of inhibitors, necessitating ongoing research into combination therapies or novel inhibitors to overcome resistance .

Summary Table of Biological Activity

Biological Activity Observation
IC50 against WT IDH1 46 nM
Effect on Quiescent Cells Decrease from 65.7% (DMSO) to 36.7% (this compound)
CD15 Positive Differentiation Up to 7.4-fold increase in R132G IDH1 cells
Viability Changes Initial increase followed by decreased viability
PFS Improvement WMD = 1.68, P = 0.001
ORR Improvement OR = 5.72, P < 0.00001

Q & A

Basic Research Questions

Q. What is the molecular mechanism of GSK321 in inhibiting mutant IDH1?

this compound is an allosteric inhibitor that binds to a pocket in the mutant IDH1 homodimer, stabilizing the enzyme in an open, catalytically inactive conformation. This prevents the conversion of α-ketoglutarate (αKG) to the oncometabolite 2-hydroxyglutarate (2-HG), effectively reducing intracellular 2-HG levels . Structural studies reveal that this compound interacts with residues in the allosteric site (e.g., Leu120, Ile128, Val281) via hydrogen bonds and hydrophobic interactions, without direct contact with the cofactor NADP+ or the mutated residue (e.g., R132H) .

Q. How does this compound's selectivity for mutant IDH1 compare to wild-type IDH1 and IDH2?

this compound exhibits high selectivity for mutant IDH1 (IC50: 2.9–4.6 nM for R132H/C/G mutants) over wild-type IDH1 (IC50: 46 nM) and shows no inhibitory activity against IDH2 or IDH3 enzymes . However, at higher concentrations (>1 μM), it can inhibit wild-type IDH1 in cytoplasmic fractions, suggesting context-dependent effects .

Q. What experimental methods are used to validate this compound's target engagement and potency?

Key methodologies include:

  • In vitro enzymatic assays : Measures IC50 values using recombinant mutant IDH1 proteins .
  • Cellular 2-HG quantification : LC-MS or enzymatic assays to assess 2-HG suppression in IDH1-mutant cell lines (e.g., HT-1080 fibrosarcoma) .
  • Pull-down assays with immobilized this compound derivatives : Confirms direct binding to IDH1 via mass spectrometry .

Q. What is the recommended dosing strategy for in vitro studies using this compound?

Typical protocols involve treating cells with 1–5 μM this compound for 24–72 hours. Dose-response curves (EC50: ~85 nM for 2-HG suppression in HT-1080 cells) and time-course experiments (peak effects at 24 hours) should be performed to optimize conditions .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound's impact on leukemic differentiation in IDH1-mutant AML models?

  • Flow cytometry : Track differentiation markers (e.g., CD38, CD11b) in primary AML blasts .
  • Cell cycle analysis : Use Hoechst/Pyronin-Y staining to monitor G0/G1 arrest during myeloid differentiation .
  • Morphological assessment : May-Grünwald-Giemsa staining to observe granulocytic maturation .
  • Methylation profiling : Whole-genome bisulfite sequencing to evaluate reversal of DNA hypermethylation in treated cells .

Q. What conflicting data exist regarding this compound's effects on DNA methylation in different cancer models?

In IDH1-mutant AML, this compound reverses DNA hypermethylation (particularly in intergenic and intronic regions), correlating with differentiation . However, in glioma models (e.g., IDH1-mutant glioblastoma), no significant methylation changes were observed, suggesting tissue-specific epigenetic regulation .

Q. How does this compound's pharmacokinetic profile influence in vivo study design?

  • BBB penetration : this compound does not cross the blood-brain barrier, limiting its utility in CNS malignancies .
  • Metabolism : Primarily hepatic; use NSG mice with humanized liver models for metabolite profiling .
  • Dosing frequency : Due to a 4.6-hour cellular half-life, administer twice daily in xenograft studies to maintain target inhibition .

Q. What structural insights guide the optimization of this compound derivatives for improved potency?

Crystal structures (PDB: 5DE1) show that this compound occupies a hydrophobic pocket adjacent to NADP+. Modifications to the tetrahydropyrazolopyridine scaffold (e.g., adding polar groups) enhance binding to residues like Arg119 and Pro127, improving mutant selectivity .

Q. Methodological Considerations

  • Contradiction analysis : When reconciling discrepancies in 2-HG suppression data, validate assay conditions (e.g., glutamine availability in media) and confirm IDH1 mutation status via sequencing .
  • Controls : Use (S,S)-GSK321 (inactive enantiomer) and GSK990 (structurally similar control compound) to rule off-target effects .

Properties

IUPAC Name

(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1S)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFDDVKCCBDPQZ-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)[C@H](C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

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